molecular formula C17H17NO B1670498 Didemethyldoxepin CAS No. 5626-16-4

Didemethyldoxepin

Cat. No.: B1670498
CAS No.: 5626-16-4
M. Wt: 251.32 g/mol
InChI Key: HLUSHBJOSPBFOC-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didemethyldoxepin, also known as desmethyldoxepin, is a pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin. Structurally, it is derived from doxepin via demethylation of one of the two methyl groups attached to the terminal amine (N-desmethylation) . This modification alters its pharmacokinetic and pharmacodynamic properties compared to the parent compound. This compound retains affinity for histamine H₁ and H₂ receptors but exhibits reduced potency for serotonin and norepinephrine reuptake inhibition, which influences its clinical profile .

The molecular formula of this compound is C₁₈H₁₉NO, with a hydrochloride salt form (C₁₈H₁₉NO·HCl, MW 301.80 g/mol) . Its IUPAC name is (3E)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine, and it exists as a mixture of E and Z isomers, which are critical for analytical differentiation .

Properties

CAS No.

5626-16-4

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propan-1-amine

InChI

InChI=1S/C17H17NO/c18-11-5-9-15-14-7-2-1-6-13(14)12-19-17-10-4-3-8-16(15)17/h1-4,6-10H,5,11-12,18H2/b15-9-

InChI Key

HLUSHBJOSPBFOC-OQLLNIDSSA-N

SMILES

C1C2=CC=CC=C2C(=CCCN)C3=CC=CC=C3O1

Isomeric SMILES

C1C2=CC=CC=C2/C(=C/CCN)/C3=CC=CC=C3O1

Canonical SMILES

C1C2=CC=CC=C2C(=CCCN)C3=CC=CC=C3O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Didemethyldoxepin;  Desmethyldoxepin; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Didemethyldoxepin belongs to the dibenzoxepin class of TCAs. Below is a detailed comparison with its parent compound, analogs, and metabolites:

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₈H₁₉NO·HCl 301.80 4504-96-5 Single methyl group on amine; E/Z isomers
Doxepin C₁₉H₂₁NO·HCl 315.84 1229-29-4 Two methyl groups on amine; E/Z isomers
Dothiepin C₁₉H₂₁NS·HCl 331.90 1138-06-3 Sulfur atom replaces oxygen in dibenzoxepin
Nordoxepin C₁₈H₁₉NO 265.34 2887-91-4 Fully demethylated analog (no methyl groups)

Pharmacological Activity

  • Doxepin: Potent H₁ antagonist (Ki = 0.17 nM) with strong serotonin/norepinephrine reuptake inhibition (SERT Ki = 68 nM, NET Ki = 29 nM) . Used for depression, anxiety, and insomnia.
  • This compound : Reduced SERT/NET inhibition (SERT Ki = 450 nM, NET Ki = 220 nM) but retains H₁ antagonism (Ki = 0.23 nM), contributing to sedative effects .
  • Dothiepin : Similar to doxepin but with sulfur substitution, leading to altered metabolism and higher cardiotoxicity risk .

Analytical Detection

A 2016 toxicology study compared detection rates of TCAs using mass spectrometry:

Compound True Positives False Positives Detection Rate (%)
Doxepin 4 0 100
This compound Not reported
Diphenhydramine 9 2 69

Isomer-Specific Differences

  • Doxepin : The Z-isomer is pharmacologically active, while the E-isomer is inactive. USP guidelines require chromatographic separation (R > 1.5) for quality control .
  • This compound : Both E and Z isomers are detected in clinical samples, but their individual activities remain understudied .

Research Findings and Clinical Relevance

Metabolic Pathways

This compound is a primary metabolite of doxepin via cytochrome P450 (CYP2D6/3A4)-mediated demethylation.

Toxicological Significance

In overdose cases, this compound accumulates alongside doxepin, exacerbating anticholinergic and cardiotoxic effects (e.g., QTc prolongation). Analytical standards (e.g., USP Doxepin Related Compound C) are essential for forensic quantification .

Comparative Efficacy

  • Antidepressant Activity : Doxepin is 10-fold more potent than this compound in rodent models of depression .
  • Sedative Effects : this compound contributes to doxepin’s efficacy in insomnia due to sustained H₁ receptor blockade .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didemethyldoxepin
Reactant of Route 2
Didemethyldoxepin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.